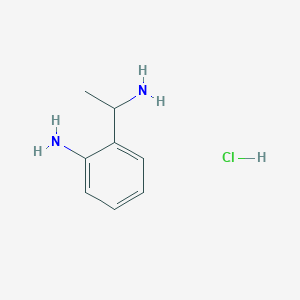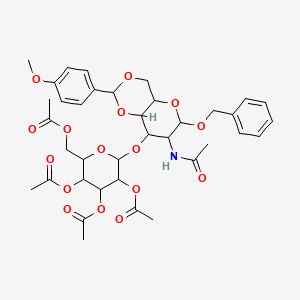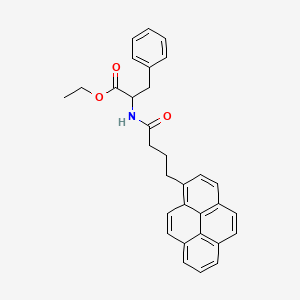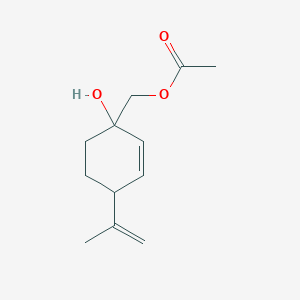
(R)-2-(1-aminoethyl)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-(1-氨基乙基)苯胺盐酸盐是一种手性胺盐酸盐。由于其能够作为双功能试剂,它在有机合成中是一种有价值的化合物。该化合物通常用于制备药物和其他精细化学品。
准备方法
合成路线和反应条件
(R)-2-(1-氨基乙基)苯胺盐酸盐的合成通常涉及前体酮或亚胺的不对称还原。 一种常见的方法是催化不对称合成,该方法使用手性催化剂来实现高对映选择性 。反应条件通常包括温和的温度和使用乙醇或甲醇等溶剂。
工业生产方法
在工业环境中,(R)-2-(1-氨基乙基)苯胺盐酸盐的生产可以使用连续流动反应器进行放大。 这些反应器可以精确控制反应条件,从而导致最终产物的产量和纯度更高 .
化学反应分析
反应类型
(R)-2-(1-氨基乙基)苯胺盐酸盐经历各种类型的化学反应,包括:
氧化: 这种反应通常涉及使用过氧化氢或高锰酸钾等氧化剂。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
常用试剂和条件
涉及(R)-2-(1-氨基乙基)苯胺盐酸盐的反应通常需要特定的试剂和条件:
氧化: 酸性介质中的过氧化氢。
还原: 乙醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下使用烷基卤化物.
主要形成的产物
科学研究应用
(R)-2-(1-氨基乙基)苯胺盐酸盐在科学研究中有多种应用:
化学: 它被用作合成复杂有机分子的构建单元。
生物学: 该化合物用于研究酶机制,并作为酶反应的底物。
医学: 它作为药物合成的中间体,特别是针对神经系统疾病的药物。
工业: 它用于生产染料、颜料和其他精细化学品.
作用机制
(R)-2-(1-氨基乙基)苯胺盐酸盐发挥作用的机制涉及其与特定分子靶标的相互作用。在酶反应中,它与辅酶吡哆醛-5'-磷酸形成外部醛亚胺,从而导致形成平面醌类中间体。 该中间体经历进一步的转化以产生最终产物 .
相似化合物的比较
类似化合物
- (R)-4-(1-氨基乙基)苯胺二盐酸盐
- (R)-(+)-1-(1-萘基)乙胺
独特性
(R)-2-(1-氨基乙基)苯胺盐酸盐因其特定的手性构型及其能够作为双功能试剂而独一无二。 这使其在不对称合成和手性药物的制备中特别有价值 .
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
2-(1-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H |
InChI 键 |
RKANXCBIYKNWEL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)


![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
![Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B12286255.png)

![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
